6-fluoro-2-methyl-3-(trifluoromethyl)pyridine
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Overview
Description
6-fluoro-2-methyl-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. Fluorinated pyridines are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with fluorinating agents such as hydrogen fluoride or trifluoromethylating agents like trifluoromethyl iodide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination and fluorination at temperatures above 300°C using iron fluoride as a catalyst can yield the desired product in good yield .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles, leading to the formation of various functionalized derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Substitution Reactions: The trifluoromethyl group can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, trifluoromethyl iodide, and various nucleophiles. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the transformations .
Major Products Formed
The major products formed from these reactions include various fluorinated and trifluoromethylated pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
6-fluoro-2-methyl-3-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-fluoro-2-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines, such as 2-fluoro-3-(trifluoromethyl)pyridine and 2-chloro-6-methylpyridine .
Uniqueness
6-fluoro-2-methyl-3-(trifluoromethyl)pyridine is unique due to the specific arrangement of its fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and bioactivity .
Properties
CAS No. |
2731014-11-0 |
---|---|
Molecular Formula |
C7H5F4N |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
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